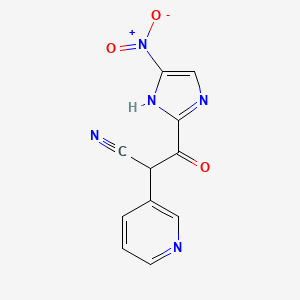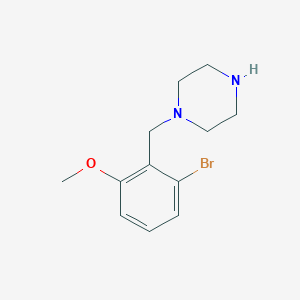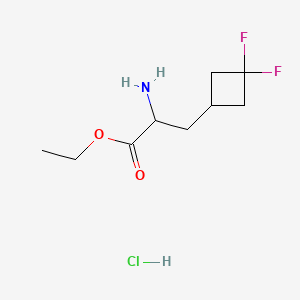![molecular formula C5H12ClN3 B13585979 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a compound that belongs to the diazirine family. Diazirines are small, photo-reactive molecules that are widely used in biochemical research for their ability to form covalent bonds with nearby molecules upon exposure to UV light. This property makes them valuable tools in the study of molecular interactions and protein labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazirine ring or the methanamine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in protein labeling and identification of protein-protein interactions.
Medicine: Utilized in drug discovery and development to identify potential drug targets.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through the formation of covalent bonds with nearby molecules upon exposure to UV light. The diazirine ring undergoes a photochemical reaction that generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-methyldiazirin-3-yl)propan-1-ol
- 3-(3-methyldiazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is unique due to its specific structure, which combines the diazirine ring with a methanamine group. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine. Its ability to form stable covalent bonds with a wide range of molecules upon UV activation makes it a valuable tool for studying molecular interactions and developing new materials.
Propriétés
Formule moléculaire |
C5H12ClN3 |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
(3-propan-2-yldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-4(2)5(3-6)7-8-5;/h4H,3,6H2,1-2H3;1H |
Clé InChI |
WOQDPPIPVYYNRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(N=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)








![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

